2,6-Dichloroquinolin-5-amine is an organic compound with the molecular formula and a molecular weight of approximately 213.06 g/mol. It features a quinoline ring structure substituted with two chlorine atoms at the 2 and 6 positions, and an amino group at the 5 position. This compound is categorized under heterocyclic compounds, specifically quinolines, which are known for their diverse biological activities and utility in medicinal chemistry .
The chemical reactivity of 2,6-Dichloroquinolin-5-amine can be attributed to its functional groups. Key reactions include:
Research indicates that 2,6-Dichloroquinolin-5-amine exhibits significant biological activities, particularly in antimicrobial and antitumor domains. Its structure allows it to interact with biological targets effectively:
Several methods have been developed for synthesizing 2,6-Dichloroquinolin-5-amine:
2,6-Dichloroquinolin-5-amine has several potential applications:
Interaction studies involving 2,6-Dichloroquinolin-5-amine focus on its binding affinity to various biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic uses:
Several compounds share structural similarities with 2,6-Dichloroquinolin-5-amine. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2,6-Dichloroaniline | Contains an amino group; two chlorine atoms | Primarily used in dye manufacturing |
4-Aminoquinoline | Amino group at position 4 on the quinoline ring | Known for its use in antimalarial drugs |
8-Hydroxyquinoline | Hydroxy group at position 8 | Exhibits chelation properties |
2-Chloroquinoline | Single chlorine atom at position 2 | Used in synthesis of various pharmaceutical agents |
The uniqueness of 2,6-Dichloroquinolin-5-amine lies in its specific substitution pattern that enhances its biological activity compared to other similar compounds.